

Application Note and Protocol: Synthesis of Methyl 2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-(3-bromophenyl)acetate**

Cat. No.: **B147211**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Methyl 2-(3-bromophenyl)acetate** is a valuable intermediate in organic synthesis, frequently utilized in the development of pharmaceutical compounds and other complex organic molecules.^{[1][2]} Its structure incorporates a bromine atom on the phenyl ring, which serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. This document provides a detailed standard protocol for the synthesis of **Methyl 2-(3-bromophenyl)acetate** via Fischer esterification of 2-(3-bromophenyl)acetic acid, a common and efficient method. An alternative protocol using methyl iodide is also presented.

Physicochemical Data

Property	Value
CAS Number	150529-73-0 ^{[1][3]}
Molecular Formula	C ₉ H ₉ BrO ₂ ^{[1][4]}
Molecular Weight	229.07 g/mol ^{[1][4]}
Appearance	Colorless oil ^[5]
Boiling Point	268.6 °C (Predicted) ^[6]
Density	1.4 g/cm ³ (Predicted) ^[6]

Experimental Protocols

Method 1: Fischer Esterification

This protocol is adapted from a general procedure for the synthesis of methyl 2-(bromophenyl)acetates, which has been shown to produce high yields.^[7] The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.^{[8][9][10]}

Materials:

- 2-(3-Bromophenyl)acetic acid
- Methanol (MeOH), anhydrous
- Concentrated Sulfuric Acid (H₂SO₄)
- Dichloromethane (DCM)
- Water (H₂O)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 2-(3-bromophenyl)acetic acid (1.0 eq) in methanol (approximately 10 mL per gram of carboxylic acid).
- To this solution, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

- Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
- Maintain the reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the residue, add water and extract the product with dichloromethane (3 x volume of water).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
- If necessary, purify the product by silica gel chromatography.

Method 2: Alkylation with Methyl Iodide

This method provides a quantitative yield and is performed under mild conditions.[\[5\]](#)

Materials:

- 2-(3-Bromophenyl)acetic acid
- Potassium Carbonate (K_2CO_3), dried
- Methyl Iodide (CH_3I)
- Acetone, anhydrous
- Celite
- Round-bottom flask
- Magnetic stirrer and stir bar

- Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve 2-(3-bromophenyl)acetic acid (1.0 eq) and dried potassium carbonate (3.0 eq) in anhydrous acetone.
- Add methyl iodide (3.0 eq) dropwise to the suspension.
- Stir the reaction mixture at 30 °C for approximately 67 hours.
- Upon completion, cool the reaction to room temperature.
- Filter the suspension through a pad of Celite to remove inorganic salts.
- Remove the solvent from the filtrate in vacuo to yield the product.
- The crude product can be purified by silica gel chromatography (e.g., using a mixture of petroleum ether and ethyl acetate).[\[5\]](#)

Quantitative Data Summary

Method	Reactants	Catalyst/ Base	Solvent	Yield	Purity	Reference
Fischer Esterification	2-(Bromophenyl)acetic acid, Methanol	H ₂ SO ₄ (catalytic)	Methanol	~99% (for ortho-isomer)	High	[7]
Alkylation	2-(3-Bromophenyl)acetic acid, Methyl Iodide	K ₂ CO ₃	Acetone	100% (quantitative)	High	[5]

Characterization Data

The structure of the synthesized **Methyl 2-(3-bromophenyl)acetate** can be confirmed by spectroscopic methods.

- $^1\text{H-NMR}$ (400 MHz, CDCl_3): δ = 7.44 (d, J = 1.5 Hz, 1H), 7.41 (dt, J = 6.5, 2.2 Hz, 1H), 7.23–7.17 (m, 2H), 3.71 (s, 3H), 3.60 ppm (s, 2H).[5]
- $^{13}\text{C-NMR}$ (100 MHz, CDCl_3): δ (ppm) = 171.4, 136.1, 132.4, 130.3, 130.1, 128.0, 122.6, 52.2, 40.7.[5]

Visualized Experimental Workflow (Fischer Esterification)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl 2-(3-bromophenyl)acetate** via Fischer Esterification.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
- Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
- Methyl iodide is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
- Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with appropriate containment.

- Refer to the Safety Data Sheets (SDS) for all reagents before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-(3-bromophenyl)acetate | 150529-73-0 | FM46201 [biosynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 150529-73-0|Methyl 2-(3-bromophenyl)acetate|BLD Pharm [bldpharm.com]
- 4. Methyl 2-(3-bromophenyl)acetate | C9H9BrO2 | CID 11746402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. chempanda.com [chempanda.com]
- 7. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. athabascau.ca [athabascau.ca]
- To cite this document: BenchChem. [Application Note and Protocol: Synthesis of Methyl 2-(3-bromophenyl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147211#standard-protocol-for-the-synthesis-of-methyl-2-3-bromophenyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com